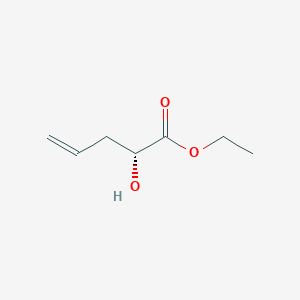

ethyl (2R)-2-hydroxypent-4-enoate

Description

Ethyl (2R)-2-hydroxypent-4-enoate is a chiral ester characterized by a hydroxyl group at the C2 position (R-configuration) and an α,β-unsaturated ester moiety (pent-4-enoate backbone). This compound is frequently utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of protected hydroxyl groups for complex molecule synthesis. For example, it serves as a precursor in the synthesis of tert-butyldiphenylsilyl (TBDPS)-protected derivatives, which are critical for stereoselective transformations . Its structural features, including the reactive hydroxyl and conjugated ester groups, enable participation in diverse reactions such as silylation, oxidation, and cycloadditions. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm its stereochemical integrity and purity .

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

ethyl (2R)-2-hydroxypent-4-enoate |

InChI |

InChI=1S/C7H12O3/c1-3-5-6(8)7(9)10-4-2/h3,6,8H,1,4-5H2,2H3/t6-/m1/s1 |

InChI Key |

BHBWGDPROGTKMS-ZCFIWIBFSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](CC=C)O |

Canonical SMILES |

CCOC(=O)C(CC=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2R)-2-hydroxypent-4-enoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-hydroxypent-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-hydroxypent-4-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts such as palladium on carbon.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products Formed

Oxidation: Ethyl (2R)-2-oxopent-4-enoate.

Reduction: Ethyl (2R)-2-hydroxypentanoate.

Substitution: Ethyl (2R)-2-chloropent-4-enoate.

Scientific Research Applications

Ethyl (2R)-2-hydroxypent-4-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways involving esters.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-hydroxypent-4-enoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester functionality can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can influence biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: Substitutions at C2 (e.g., hydroxyl, cyano, amino) dramatically alter reactivity. The hydroxyl group in this compound facilitates protection/deprotection strategies, whereas the cyano group in ethyl 2-cyanopent-4-enoate enhances electrophilicity for nucleophilic additions .

Steric and Stereochemical Effects : Bulky groups, such as tert-butyl in the dioxolane derivative, reduce reactivity at adjacent sites but improve stereochemical control in asymmetric syntheses .

Backbone Unsaturation : The α,β-unsaturated ester moiety common to all compounds enables conjugate additions or Diels-Alder reactions, though electronic effects vary with substituents.

Research Findings and Data

Spectroscopic Characterization

- This compound: ¹H NMR (CDCl₃, 400 MHz): δ 5.85 (m, 1H, CH₂=CH), 4.20 (q, J = 7.1 Hz, 2H, OCH₂), 4.05 (dd, J = 6.2 Hz, 1H, C2-OH), 2.55–2.40 (m, 2H, CH₂COO) .

- Ethyl 2-cyanopent-4-enoate: ¹H NMR (CDCl₃): δ 5.95 (m, 1H, CH₂=CH), 4.25 (q, J = 7.0 Hz, 2H, OCH₂), 3.30 (s, 1H, CN) .

Biological Activity

Ethyl (2R)-2-hydroxypent-4-enoate, an organic compound with a chiral center, has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and industrial processes. This article delves into its biological activity, synthesis, and implications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula CHO and a molecular weight of 130.15 g/mol. The compound features a hydroxyl group (-OH) and an alkene group (C=C), which contribute to its reactivity and biological activity. Its chirality at the second carbon atom enhances its utility in enantioselective synthesis.

Synthesis Methods

The compound can be synthesized through various methods:

- Esterification : Reaction of (2R)-2-hydroxypent-4-enoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

- Continuous Flow Reactors : Industrially, continuous flow reactors optimize yield and purity, allowing for precise control over reaction conditions.

- Biocatalysis : The use of immobilized enzymes as catalysts is explored to enhance efficiency and selectivity in the esterification process.

Biological Activity

This compound exhibits notable biological activity due to its structural features:

- Metabolism : The compound is metabolized by enzymes such as esterases and oxidoreductases, leading to various metabolites that may have biological effects.

- Enzymatic Reactions : It can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions, influencing cellular processes.

The mechanism involves interactions with various molecular targets:

- Enzymatic Hydrolysis : The ester functionality can undergo hydrolysis to release the corresponding acid and alcohol.

- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds using agents like potassium permanganate.

Drug Development

This compound is investigated for its potential role in drug development, particularly targeting metabolic pathways involving hydroxyl and alkene groups. Its unique structure allows it to serve as a precursor in synthesizing biologically active compounds.

Biocatalysis

The compound serves as a substrate in enzymatic reactions, aiding in studies of enzyme specificity and activity. This application is crucial for understanding metabolic pathways and developing biocatalytic processes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl (2S)-2-hydroxypent-4-enoate | Enantiomer differing at chiral center | Different stereochemical properties |

| Ethyl 2-hydroxybutanoate | Lacks alkene group | Different reactivity due to absence of double bond |

| Ethyl 4-hydroxypent-2-enoate | Hydroxyl group at different position | Alters reactivity patterns compared to target compound |

| Ethyl (3R)-3-hydroxybutanoate | Similar hydroxyl functionality | Different stereochemistry affecting biological activity |

Case Studies and Research Findings

Research has demonstrated that this compound interacts with various enzymes, indicating potential bioconversion processes that could lead to bioactive metabolites. For instance:

- Antiviral Activity : Studies have indicated that derivatives of similar compounds exhibit antiviral properties, suggesting that this compound may also possess such activity through structural modifications.

- Cancer Research : Investigations into related compounds have revealed potential roles in cancer treatment, particularly through mechanisms involving apoptosis and metabolic regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.